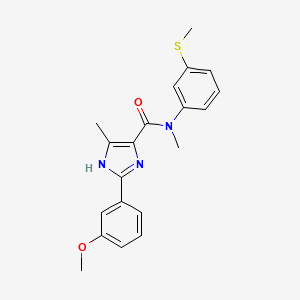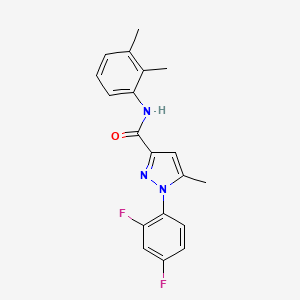![molecular formula C11H13N3O2 B7662559 1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
1-[2-(3-Methoxyphenoxy)ethyl]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Methoxyphenoxy)ethyl]triazole, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of triazole compounds and has been used as a building block in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Methoxyphenoxy)ethyl]triazole has not been extensively studied. However, studies have shown that this compound exhibits potent antifungal and antibacterial activity. It is believed that this compound acts by inhibiting the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antifungal and antibacterial activity. Studies have also shown that this compound exhibits anti-inflammatory and anticancer properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-[2-(3-Methoxyphenoxy)ethyl]triazole is its potential applications in the synthesis of bioactive compounds. This compound has been used as a building block in the synthesis of various bioactive compounds, which exhibit potent antifungal, antibacterial, anti-inflammatory, and anticancer activity. However, the limitations of this compound include its toxicity and potential side effects, which need to be carefully evaluated before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(3-Methoxyphenoxy)ethyl]triazole. One of the significant future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to understand how this compound inhibits the growth of fungal and bacterial cells and exhibits anti-inflammatory and anticancer properties. Another future direction is to explore the potential applications of this compound in the development of new drugs for the treatment of various diseases, including cancer, bacterial, and fungal infections. Finally, further studies are needed to evaluate the safety and potential side effects of this compound, which will help in the development of safe and effective drugs based on this compound.
Synthesemethoden
The synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]triazole can be achieved through various methods, including the reaction of 3-methoxyphenol with ethyl bromide followed by the reaction with sodium azide, and the reaction of 3-methoxyphenol with ethyl chloroformate followed by the reaction with sodium azide. These methods have been reported to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Methoxyphenoxy)ethyl]triazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the synthesis of bioactive compounds. This compound has been used as a building block in the synthesis of various bioactive compounds, including antifungal agents, antibacterial agents, anti-inflammatory agents, and anticancer agents.
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-10-3-2-4-11(9-10)16-8-7-14-6-5-12-13-14/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHLNAIGKRKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)

![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)

![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
